1-(Methoxymethyl)-4-nitrobenzene CAS number
1-(Methoxymethyl)-4-nitrobenzene CAS number
An In-Depth Technical Guide to 1-(Methoxymethyl)-4-nitrobenzene (CAS: 1515-83-9)
Executive Summary
1-(Methoxymethyl)-4-nitrobenzene is a valuable nitroaromatic compound utilized primarily as an intermediate and building block in organic synthesis. Its structure, featuring a nitro group and a methoxymethyl substituent on a benzene ring, offers dual reactivity that chemists can exploit for constructing more complex molecular architectures. The nitro group can be readily reduced to an amine, a cornerstone transformation in the synthesis of dyes, pharmaceuticals, and materials. Simultaneously, the methoxymethyl group, a protected form of a hydroxymethyl group, provides stability under various reaction conditions while allowing for potential deprotection to unmask the alcohol functionality. This guide provides a comprehensive overview of 1-(Methoxymethyl)-4-nitrobenzene, including its chemical properties, detailed synthesis protocols, key synthetic applications, and essential safety and handling information for researchers and chemical professionals.
Chemical Identity and Properties
1-(Methoxymethyl)-4-nitrobenzene is a distinct chemical entity from its isomer, 4-nitroanisole (1-methoxy-4-nitrobenzene). The key difference lies in the placement of the ether linkage; in 1-(methoxymethyl)-4-nitrobenzene, a methylene bridge separates the oxygen atom from the aromatic ring, classifying it as a benzyl ether. This structural nuance significantly influences its reactivity and physical properties.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1515-83-9 | [1][2][3] |
| IUPAC Name | 1-(Methoxymethyl)-4-nitrobenzene | |
| Synonyms | Methyl 4-nitrobenzyl ether | [1] |
| Molecular Formula | C₈H₉NO₃ | [1][2][4] |
| Molecular Weight | 167.16 g/mol | [1][2] |
| SMILES | O=[O-] | [1] |
| Boiling Point | 119.2 °C (Predicted) | [3] |
| Storage | Sealed in dry, room temperature | [1] |
Synthesis and Purification
The most direct and common synthesis of 1-(Methoxymethyl)-4-nitrobenzene is through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, 4-nitrobenzyl alcohol is deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an iodomethane.
Principle of Synthesis
The reaction proceeds via an Sₙ2 mechanism. 4-Nitrobenzyl alcohol is first converted to its corresponding alkoxide by a suitable base (e.g., sodium hydride). The resulting nucleophilic alkoxide attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group and forming the desired ether product. The presence of the electron-withdrawing nitro group enhances the acidity of the benzylic alcohol's proton, facilitating its deprotonation.
Detailed Experimental Protocol: Synthesis from 4-Nitrobenzyl Alcohol[2]
-
Materials:
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-nitrobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add iodomethane (1.5 equivalents) dropwise.
-
Let the reaction stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification Protocol
The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield 1-(methoxymethyl)-4-nitrobenzene as a pure compound.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 1-(Methoxymethyl)-4-nitrobenzene.
Applications in Research and Drug Development
The primary utility of 1-(methoxymethyl)-4-nitrobenzene in a research and drug development context is as a versatile chemical intermediate. Its two distinct functional groups can be manipulated sequentially to build molecular complexity.
Key Synthetic Transformations
-
Reduction of the Nitro Group: The nitro group is a synthetic precursor to an aniline. This transformation is fundamental in medicinal chemistry as anilines are present in a vast number of pharmaceuticals. Standard reduction conditions include catalytic hydrogenation (H₂, Pd/C), or treatment with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This reaction unmasks a nucleophilic amino group, ready for further functionalization such as acylation, alkylation, or sulfonylation.
-
Cleavage of the Methoxymethyl Ether: While the methoxymethyl group is relatively stable, it can be cleaved under specific acidic conditions to reveal the primary benzyl alcohol. This deprotection strategy can be employed later in a synthetic sequence to introduce or modify another part of the molecule.
Example Application: Synthesis of a Difunctional Intermediate
A common synthetic strategy involves the reduction of the nitro group to form 4-(methoxymethyl)aniline. This product is a valuable intermediate itself, containing a nucleophilic amine and a stable ether. This intermediate can be used to synthesize a variety of structures, for example, by forming an amide bond through the amine, while the methoxymethyl group remains intact for potential later-stage modification.
Caption: Synthetic utility of 1-(Methoxymethyl)-4-nitrobenzene as an intermediate.
Safety, Handling, and Storage
As with all nitroaromatic compounds, 1-(methoxymethyl)-4-nitrobenzene must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, data from closely related structures and supplier information provide a strong basis for safe handling protocols.[1][5]
Table 2: GHS Hazard Information
| Hazard | Code | Statement | Source(s) |
| Pictogram | Warning | [1] | |
| Hazard Statement | H302 | Harmful if swallowed | [1][6] |
| Precautionary Statements | P264 | Wash skin thoroughly after handling. | [1] |
| P270 | Do not eat, drink or smoke when using this product. | [1] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [1] | |
| P330 | Rinse mouth. | [1] | |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [1] |
Personal Protective Equipment (PPE) and Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If dusts or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.
-
General Hygiene: Wash hands thoroughly after handling. Avoid ingestion and inhalation. Do not get in eyes, on skin, or on clothing.[7]
First Aid Measures
-
If Swallowed: Rinse mouth. Get medical aid immediately. Never give anything by mouth to an unconscious person.[5]
-
If Inhaled: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5]
-
In Case of Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5]
-
In Case of Eye Contact: Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[5]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]
Conclusion
1-(Methoxymethyl)-4-nitrobenzene, CAS number 1515-83-9, is a strategically important organic intermediate. Its value lies in the orthogonal reactivity of its nitro and methoxymethyl functional groups, which allows for selective chemical transformations. The straightforward synthesis from 4-nitrobenzyl alcohol and the critical transformation of its nitro group into an amine make it a useful building block for creating libraries of compounds for screening in drug discovery and materials science. Adherence to strict safety protocols is essential when handling this and any related nitroaromatic compound. This guide serves as a foundational resource for researchers to understand and effectively utilize 1-(methoxymethyl)-4-nitrobenzene in their synthetic endeavors.
References
-
Chemsigma. (n.d.). 1-(methoxymethyl)-4-nitrobenzene [1515-83-9]. Retrieved from [Link]
-
1PlusChem. (n.d.). 1515-83-9 | 1-(Methoxymethyl)-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-4-methyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]
-
Australian Department of Health. (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemiz. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid [Video]. YouTube. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-2-methyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 80866-88-2, 3-METHOXY-4-NITROBENZYL ALCOHOL. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]
Sources
- 1. 1515-83-9|1-(Methoxymethyl)-4-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. Benzene,1-(methoxymethyl)-4-nitro- synthesis - chemicalbook [chemicalbook.com]
- 3. 1515-83-9 1-(methoxymethyl)-4-nitrobenzene [chemsigma.com]
- 4. 1pchem.com [1pchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 1-Methoxy-2-methyl-4-nitrobenzene | C8H9NO3 | CID 643520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
